molecular formula C12H18O B14379048 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene CAS No. 89422-11-7

1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene

Cat. No.: B14379048
CAS No.: 89422-11-7
M. Wt: 178.27 g/mol
InChI Key: ZFOQVKYSJPTBRZ-UHFFFAOYSA-N
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Description

1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is a complex organic compound with a unique structure that includes multiple ring systems and an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the core ring structure. Subsequent steps may include oxidation, reduction, and cyclization reactions to introduce the oxirane group and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Nucleophiles: Such as hydroxide ions (OH⁻) or amines (RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane group can yield diols, while reduction can produce alcohols .

Scientific Research Applications

1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and DNA modification .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

1a,4-Dimethyloctahydro-1aH-2,5-methanoindeno[1,2-b]oxirene is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

89422-11-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,9-dimethyl-4-oxatetracyclo[6.2.1.02,7.03,5]undecane

InChI

InChI=1S/C12H18O/c1-6-3-7-4-8(6)9-5-10-12(2,13-10)11(7)9/h6-11H,3-5H2,1-2H3

InChI Key

ZFOQVKYSJPTBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC1C3C2C4(C(C3)O4)C

Origin of Product

United States

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